molecular formula C14H11ClFNO3S B2999798 (E)-2-(4-Chlorophenyl)-N-(2-fluoro-3-hydroxyphenyl)ethenesulfonamide CAS No. 1424357-96-9

(E)-2-(4-Chlorophenyl)-N-(2-fluoro-3-hydroxyphenyl)ethenesulfonamide

Numéro de catalogue: B2999798
Numéro CAS: 1424357-96-9
Poids moléculaire: 327.75
Clé InChI: GJZLMMBACALYTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-(4-Chlorophenyl)-N-(2-fluoro-3-hydroxyphenyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a 4-chlorophenyl group and an N-linked 2-fluoro-3-hydroxyphenyl moiety. The (E)-stereochemistry of the double bond is critical for its structural rigidity and intermolecular interactions. The 4-chlorophenyl group enhances lipophilicity, while the 2-fluoro-3-hydroxyphenyl substituent introduces hydrogen-bonding capabilities and electronic effects due to the electron-withdrawing fluorine and polar hydroxyl group.

Propriétés

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(2-fluoro-3-hydroxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3S/c15-11-6-4-10(5-7-11)8-9-21(19,20)17-12-2-1-3-13(18)14(12)16/h1-9,17-18H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZLMMBACALYTI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)F)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-2-(4-Chlorophenyl)-N-(2-fluoro-3-hydroxyphenyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of (E)-2-(4-Chlorophenyl)-N-(2-fluoro-3-hydroxyphenyl)ethenesulfonamide is primarily attributed to its ability to interfere with cellular processes involved in cancer proliferation. It operates through several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of Cell Proliferation : Studies indicate that derivatives of this compound can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been performed on (E)-N-Aryl-2-ethene-sulfonamide derivatives, revealing critical insights into how structural modifications influence their biological activity. Key findings include:

  • Electronic and Steric Effects : The presence of electron-withdrawing groups, such as the fluoro and chloro substituents, enhances the anticancer activity by affecting the electronic distribution within the molecule. Notably, descriptors like EHOMOE_{HOMO} (highest occupied molecular orbital energy) and steric parameters were significantly correlated with anticancer efficacy .
  • Correlation with Experimental Data : The QSAR models developed exhibited high correlation coefficients (R2=0.81R^2=0.81), indicating that electronic and steric factors are crucial in predicting the biological activity of these compounds .

Biological Activity Overview

The compound has been investigated for various biological activities beyond anticancer effects, including:

  • Antimicrobial Properties : Initial studies highlight potential antimicrobial effects against a range of pathogens, suggesting broader therapeutic applications.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study involving 40 derivatives based on (E)-N-Aryl-2-ethene-sulfonamide demonstrated significant inhibitory effects on cancer cell lines. The IC50 values indicated that certain modifications led to enhanced potency against prostate cancer cells .
  • Comparative Analysis : In a comparative study, compounds similar to (E)-2-(4-Chlorophenyl)-N-(2-fluoro-3-hydroxyphenyl)ethenesulfonamide were evaluated for their cytotoxicity against various human tumor cell lines. The results showed that the compound exhibited comparable or superior activity relative to existing anticancer agents .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The physicochemical properties of ethenesulfonamide derivatives are highly dependent on substituent electronic and steric profiles. Key comparisons include:

Table 1: Substituent Effects on Melting Points and Yields
Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 4-Cl, 2-F-3-OH N/A* N/A* -Cl, -F, -OH
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4-F, 4′-OCH3 49 98–100 -F, -OCH3
(E)-2-(4-(Dihydroartemisinoxy)phenyl)-N-(2-fluoro-5-methylphenyl)ethenesulfonamide (3d) 2-F-5-CH3, dihydroartemisinoxy 36 138–140 -F, -CH3, ether linkage
(E)-N,2-Bis(4-methoxyphenyl)ethenesulfonamide (6f) 4-OCH3, 4′-OCH3 60 Semi-solid Dual -OCH3
Factor Xa Inhibitor (Crystalline Form) Chlorothienyl, morpholinyl N/A 163–165 -Cl, morpholine, ketone

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl (Cl) and 2-fluoro (F) groups in the target compound enhance electrophilicity compared to methoxy (-OCH3) derivatives, which are electron-donating. This may influence reactivity in biological systems .
  • Melting Points : Crystalline derivatives with complex substituents (e.g., Factor Xa inhibitor in ) exhibit higher melting points (163–165°C) due to strong intermolecular interactions, whereas methoxy-substituted compounds (e.g., 6f) remain semi-solid .

Key Observations :

  • Yields : Yields vary significantly (26–75%), influenced by steric hindrance and electronic effects. Nitro-substituted compounds (e.g., 6u) achieve higher yields (75%) due to favorable reactivity .
  • Methodology : Method B (piperidine-mediated condensation) generally provides higher yields than artemisinin-based syntheses, suggesting scalability advantages for the target compound if similar methods apply .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.